Methyl 4-[(fluorosulfonyl)methyl]benzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-(fluorosulfonylmethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4S/c1-14-9(11)8-4-2-7(3-5-8)6-15(10,12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGYPBNOTSTBPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CS(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation typically follows a sequence:
- Starting from methyl 4-(halomethyl)benzoate (commonly bromomethyl or chloromethyl derivatives)
- Conversion of the halomethyl group to a sulfonyl or sulfonyl fluoride intermediate
- Introduction of the fluorosulfonyl group via fluorosulfonylation reagents or reagents capable of converting sulfonyl chlorides to sulfonyl fluorides
This approach leverages well-established halomethyl benzoate chemistry combined with sulfonyl fluoride synthesis techniques.
Preparation of Key Intermediates: Methyl 4-(Halomethyl)benzoate
Methyl 4-(bromomethyl)benzoate is a common precursor. Its preparation and handling are well-documented:
| Parameter | Details |
|---|---|
| Starting material | Methyl 4-methylbenzoate or methyl 4-tolylbenzoate derivatives |
| Halogenation reagent | N-bromosuccinimide (NBS) or bromine under radical conditions |
| Solvent | Dichloromethane (DCM), toluene |
| Temperature | Typically 0 to -78 °C for controlled bromination |
| Yield | Moderate to high (generally 70-90%) |
| Notes | Reaction monitored by TLC; inert atmosphere recommended to avoid side reactions |
Reduction of methyl 4-(bromomethyl)benzoate to corresponding alcohols or aldehydes using diisobutylaluminium hydride (DIBAL-H) has been reported, indicating the versatility of this intermediate in further functionalization.
Introduction of the Fluorosulfonyl Group
The critical step is the conversion of the halomethyl group into the fluorosulfonylmethyl substituent. According to patent EP3715342A1, fluorosulfonyl-containing compounds can be prepared by reacting suitable sulfonyl intermediates with fluorinating agents under controlled conditions.
Typical methods include:
- Conversion of methyl 4-(bromomethyl)benzoate to methyl 4-(sulfonylmethyl)benzoate via sulfonation reactions.
- Subsequent fluorination of the sulfonyl group to form the fluorosulfonyl moiety using reagents such as sulfur tetrafluoride (SF4) or other selective fluorinating agents.
This process requires:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Sulfonylation | Sulfur dioxide or sulfonyl chloride intermediates | Formation of sulfonyl methyl group |
| Fluorination | SF4, DAST (diethylaminosulfur trifluoride), or other fluorinating agents | Converts sulfonyl chloride to sulfonyl fluoride |
| Solvent | Polar aprotic solvents like dichloromethane or acetonitrile | Maintains stability of intermediates |
| Temperature | Low to moderate temperatures (0 to 50 °C) | Controls side reactions |
The patent literature emphasizes the importance of reaction atmosphere (inert gas) and moisture exclusion to prevent hydrolysis of sensitive intermediates.
Alternative Synthetic Routes and Catalytic Methods
Cross-coupling reactions have been explored to construct substituted benzoate esters, though with variable selectivity and yields. For example, palladium or nickel-catalyzed cross-coupling of aryl sulfonates with organozinc reagents can afford arylated benzoate esters but may suffer from low selectivity and yields in certain cases.
While these methods are more general for aryl ester functionalization, they provide insight into catalyst and ligand choices that could be adapted for fluorosulfonyl derivatives.
Summary Table of Preparation Methods
| Step | Starting Material | Reagents/Conditions | Yield | Notes |
|---|---|---|---|---|
| Halomethylation | Methyl 4-methylbenzoate | NBS, DCM, 0 to -78 °C | 70-90% | Controlled radical bromination |
| Sulfonylation | Methyl 4-(bromomethyl)benzoate | Sulfur dioxide or sulfonyl chloride precursors | Moderate | Formation of sulfonylmethyl intermediate |
| Fluorination | Sulfonyl intermediate | SF4 or DAST, inert atmosphere, low temp | Moderate to good | Converts sulfonyl chloride to fluorosulfonyl group |
| Purification | Chromatography or crystallization | Standard organic solvents | - | Ensures product purity |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(fluorosulfonyl)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the fluorosulfonyl group, leading to the formation of different derivatives.
Substitution: The fluorosulfonyl group can be substituted with other functional groups, allowing for the synthesis of a wide range of compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized benzoates.
Scientific Research Applications
Methyl 4-[(fluorosulfonyl)methyl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is utilized in chemical biology for labeling and modifying biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Methyl 4-[(fluorosulfonyl)methyl]benzoate involves its interaction with molecular targets through the fluorosulfonyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that alter their function. The pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide and Sulfonyl Derivatives
Methyl 4-[(cyclopropylsulfamoyl)methyl]benzoate (LD-2073)
- Structure : Cyclopropylsulfamoyl (-CH₂SO₂NHcyclopropyl) substituent.
- Properties: Exhibits 98% purity and is used in sulfonamide-based drug discovery.
Methyl 4-[(dimethylsulfamoyl)methyl]benzoate (LD-2070)
- Structure : Dimethylsulfamoyl (-CH₂SO₂N(CH₃)₂) group.
- Properties: The dimethylamino group enhances solubility but reduces electrophilicity compared to the fluorosulfonyl analog. Used in studies requiring tunable sulfonamide reactivity .
Methyl 2,5-dimethanesulfonylbenzoate (CA-5717)
Fluorinated Benzoate Esters
Methyl 4-[4-(difluoromethyl)phenyl]benzoate
- Structure : Difluoromethyl (-CF₂H) group on the phenyl ring.
- Applications : Widely used in pharmaceuticals and agrochemicals due to fluorine's metabolic stability and lipophilicity. Unlike the sulfonyl fluoride in the target compound, the difluoromethyl group is less reactive but improves bioavailability .
Ethyl 4-[(4-fluorobenzoyl)amino]benzoate
- Structure: Ethyl ester with a 4-fluorobenzoylamino substituent.
- Relevance: Demonstrates how ester chain length (ethyl vs. methyl) affects pharmacokinetics.
Sulfonylurea Agrochemicals
Metsulfuron Methyl
- Structure : Methyl benzoate with a sulfonylurea bridge (-SO₂NHC(O)NH-) linked to a triazine ring.
- Applications : Herbicide targeting acetolactate synthase (ALS). The sulfonylurea group enables potent enzyme inhibition, whereas the fluorosulfonyl group in the target compound may offer distinct reactivity in covalent inhibition strategies .
Carbamoylamino and Ureido Derivatives
Methyl 4-(carbamoylamino)benzoate
- Structure: Carbamoylamino (-NHCO₂NH₂) substituent.
- Research Findings : Part of a structure-activity relationship (SAR) study for aquaporin inhibitors. The carbamoyl group's hydrogen-bonding capacity contrasts with the fluorosulfonyl group's electrophilic character .
Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate (4b)
Data Tables: Key Structural and Functional Comparisons
Research Findings and Mechanistic Insights
- Reactivity : The fluorosulfonyl group in the target compound enables covalent bond formation with nucleophilic residues (e.g., serine, cysteine), a feature less common in sulfonamides or carbamates .
- Solubility : Methyl esters generally exhibit higher lipid solubility than ethyl esters or carboxylic acids, enhancing membrane permeability .
- Synthetic Routes : Similar to other benzoate derivatives, the target compound can be synthesized via sulfonation/fluorination of methyl 4-(bromomethyl)benzoate, followed by purification via flash chromatography (as in ) .
Biological Activity
Methyl 4-[(fluorosulfonyl)methyl]benzoate (CAS No. 1955558-09-4) is a compound that has gained attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.
Chemical Structure and Properties
This compound features a fluorosulfonyl group attached to a benzoate moiety. The presence of the fluorine atom enhances the compound's lipophilicity and stability, which can influence its biological interactions. The chemical structure can be summarized as follows:
- Molecular Formula: C8H7F O4S
- Molecular Weight: 218.20 g/mol
The biological activity of this compound is thought to be mediated through several mechanisms:
- Membrane Disruption: Similar to other cinnamic acid derivatives, this compound may disrupt cellular membranes, leading to increased permeability and potential cell death.
- Nucleic Acid Damage: It has been suggested that the compound can interact with nucleic acids, resulting in damage that may inhibit cellular replication and transcription processes.
- Protein Interaction: The compound may bind to specific proteins, altering their function and leading to downstream effects on cellular signaling pathways.
Biochemical Pathways
This compound is involved in various biochemical pathways:
- Antioxidant Activity: The compound exhibits antioxidant properties, which may help mitigate oxidative stress in cells.
- Antimicrobial Effects: Preliminary studies indicate potential antimicrobial activity against certain pathogens, possibly due to its ability to disrupt microbial cell membranes.
- Anti-inflammatory Properties: The compound may modulate inflammatory pathways, contributing to reduced inflammation in various biological contexts.
Case Studies and Experimental Data
- Anticancer Activity: In vitro studies have shown that this compound exhibits significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values for MCF-7 cells were reported at approximately 25 µM, indicating potent growth inhibition.
- Animal Model Studies: In vivo studies using murine models demonstrated that administration of the compound at doses ranging from 5 to 20 mg/kg resulted in reduced tumor growth rates compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
- Metabolic Pathways: The compound is metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that may also contribute to its biological activity. Studies have indicated that these metabolites retain some level of biological activity, suggesting a multi-faceted mechanism of action.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 4-methoxybenzoate | Methoxy group enhances solubility | Moderate anticancer activity |
| Methyl 4-fluorobenzoate | Fluorine enhances lipophilicity | Antimicrobial properties |
| Methyl 3-nitrobenzoate | Nitro group increases reactivity | Limited anticancer effects |
Q & A
Q. What are the optimal synthetic routes for Methyl 4-[(fluorosulfonyl)methyl]benzoate, considering regioselectivity challenges in introducing the fluorosulfonylmethyl group?
A stepwise approach is recommended: (1) Introduce the fluorosulfonylmethyl group via nucleophilic substitution using fluorosulfonic acid derivatives under anhydrous conditions. (2) Protect reactive sites (e.g., ester groups) during sulfonylation to avoid side reactions. (3) Optimize reaction temperature (0–5°C) to minimize decomposition. Purification via gradient elution chromatography (silica gel, hexane/ethyl acetate) improves yield (>75%) and purity (>95%) .
Q. What methodologies are recommended for assessing the hydrolytic stability of this compound in aqueous buffers at physiological pH?
Conduct accelerated stability studies by incubating the compound in phosphate-buffered saline (pH 7.4) at 37°C. Monitor degradation kinetics using HPLC with UV detection (λ = 254 nm). Hydrolysis products (e.g., free carboxylic acid) can be identified via LC-MS. Structural modifications, such as electron-withdrawing substituents, may enhance stability .
Q. What critical parameters must be optimized in nucleophilic fluorosulfonylation reactions to achieve high-yield synthesis of this compound?
Key parameters include:
- Solvent polarity : Use aprotic solvents (e.g., DMF or THF) to stabilize intermediates.
- Catalyst : Add KI or KF to enhance fluorosulfonyl group activation.
- Temperature : Maintain –10°C to suppress side reactions. Yields >80% are achievable with strict moisture control .
Advanced Research Questions
Q. How does the electron-withdrawing nature of the fluorosulfonyl group influence the electrophilic substitution patterns on the benzoate ring in derivatives of this compound?
The fluorosulfonyl group directs electrophilic attacks to the meta position due to its strong electron-withdrawing effect. Comparative studies with methylsulfonyl analogs show reduced regioselectivity, highlighting the unique role of fluorine in stabilizing transition states. DFT calculations (B3LYP/6-31G*) corroborate charge distribution differences .
Q. How can X-ray crystallography (e.g., SHELX refinement) resolve ambiguities in the structural elucidation of this compound when spectroscopic data are inconclusive?
Single-crystal X-ray diffraction with SHELXL refinement provides unambiguous bond-length and angle data, critical for confirming the fluorosulfonyl group’s geometry. For example, S–F bond distances (~1.58 Å) and C–S–O angles (~106°) validate the substituent’s orientation. Twinning or disorder in crystals can be resolved using the TWIN/BASF commands in SHELX .
Q. Designing a kinetic study: How should researchers determine the inhibition constants (Ki) of this compound against serine proteases using fluorogenic substrates?
Use a continuous assay with a fluorogenic substrate (e.g., Z-Gly-Gly-Arg-AMC). Vary inhibitor concentrations (0–100 µM) and measure residual enzyme activity via fluorescence (λ_ex = 380 nm, λ_em = 460 nm). Fit data to the Morrison equation for tight-binding inhibitors. Include controls with irreversible inhibitors (e.g., PMSF) to distinguish mechanism .
Q. What in silico approaches (e.g., molecular docking, MD simulations) are most effective for predicting target binding affinities of this compound in protease inhibition studies?
Perform ensemble docking (AutoDock Vina) against protease active sites (e.g., thrombin or trypsin). Prioritize poses with fluorosulfonyl interactions at catalytic serine residues. Validate with 100-ns MD simulations (AMBER) to assess binding stability. QSAR models incorporating Hammett σ values for substituent effects improve predictive accuracy .
Q. How can differential scanning calorimetry (DSC) complement X-ray diffraction data in characterizing polymorphic forms of this compound?
DSC identifies thermal transitions (e.g., melting points, glass transitions) unique to each polymorph. For example, Form I (mp = 128°C) and Form II (mp = 115°C) exhibit distinct endotherms. Cross-reference with X-ray powder diffraction (XRPD) patterns (e.g., 2θ = 12.4°, 18.7° for Form I) to correlate thermal and structural properties .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
